Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate
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Overview
Description
This compound is a derivative of thieno[3,2-d]pyrimidine, which is a bicyclic heterocycle consisting of fused thiophene and pyrimidine rings. It has an ethyl butanoate group attached via a sulfur atom, and a fluorophenyl group attached to the pyrimidine ring. Thienopyrimidine derivatives have been studied for their potential biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fused thienopyrimidine ring system, along with the ethyl butanoate and fluorophenyl substituents. The sulfur atom in the thiophene ring and the nitrogen atoms in the pyrimidine ring would contribute to the compound’s polarity. The presence of the fluorine atom in the fluorophenyl group would also add to the compound’s polarity and could potentially form hydrogen bonds with suitable acceptors .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the thienopyrimidine ring system and the various substituents. The thiophene ring could undergo electrophilic aromatic substitution reactions, while the pyrimidine ring could participate in nucleophilic aromatic substitution reactions. The ester group could undergo hydrolysis, transesterification, and other typical reactions of esters .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of the molecule, and its melting and boiling points would be influenced by the strength of the intermolecular forces. The presence of the fluorine atom could also affect the compound’s acidity and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate has been involved in various synthetic pathways, contributing to the development of compounds with unique structures and properties. The expedient phosphine-catalyzed [4 + 2] annulation processes involve the synthesis of highly functionalized tetrahydropyridines, showcasing the compound's versatility in chemical synthesis (Zhu, Lan, & Kwon, 2003). Similarly, research on the synthesis and cyclization reactions with Pyrazolopyrimidinyl Keto-esters highlights the compound's enzymatic activity, further demonstrating its potential in chemical research (Abd & Awas, 2008).
Antimicrobial Activities
The compound has also been explored for its antimicrobial properties, contributing to the development of novel compounds with significant antimicrobial activities. Studies on the synthesis of thiazoles and their fused derivatives reveal the antimicrobial potential of derivatives synthesized from the compound, showcasing its importance in the development of new antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Novel Compound Development
Further research has led to the synthesis of novel compounds, such as quinazolinone-based derivatives, demonstrating potent inhibitory activities against critical enzymes, reflecting the compound's potential as an effective agent in cancer research (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021). This highlights the compound's relevance in the synthesis of inhibitors with potential therapeutic applications.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S2/c1-3-14(17(23)24-4-2)26-18-20-13-9-10-25-15(13)16(22)21(18)12-7-5-11(19)6-8-12/h5-8,14H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWIYXPOWWWDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)F)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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